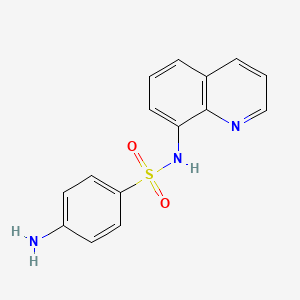

Benzenesulfonamide, 4-amino-N-8-quinolinyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including BSAAQ, has been described in various studies . One method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium thiocyanate in ethanol .Molecular Structure Analysis

The molecular formula of BSAAQ is C15H13N3O2S . The average mass is 299.348 Da and the monoisotopic mass is 299.072845 Da .Chemical Reactions Analysis

The study of new benzenesulfonamide derivatives, including BSAAQ, has shown that these compounds can inhibit carbonic anhydrase IX . This inhibition can interfere with bacterial growth .Scientific Research Applications

Cell Cycle Arrest and Apoptosis Induction

4-amino-N-quinolin-8-ylbenzenesulfonamide has been identified as a potent cytotoxic compound that can induce cell cycle arrest at the G2 phase and trigger apoptosis . This application is crucial in cancer research, where controlling the proliferation of cancer cells is a primary objective. By halting the cell cycle, this compound can prevent the replication of cancer cells, thereby inhibiting tumor growth.

Cancer Therapeutics Development

Due to its ability to induce apoptosis, 4-amino-N-quinolin-8-ylbenzenesulfonamide is a candidate for the development of new cancer therapeutics . Its mechanism of action could be harnessed to create drugs that selectively target cancer cells, minimizing damage to healthy cells and reducing side effects commonly associated with chemotherapy.

Biochemical Pharmacology

In biochemical pharmacology, 4-amino-N-quinolin-8-ylbenzenesulfonamide can be used to investigate the pharmacodynamics and pharmacokinetics of similar compounds . Its effects on cell viability and death provide insights into the therapeutic potential and safety profile of new drugs.

Chemical Library Screening

As part of a chemical library, this compound can be screened against various biological targets to discover new activities . High-throughput screening methods allow for the rapid identification of compounds with potential therapeutic benefits.

Future Directions

properties

IUPAC Name |

4-amino-N-quinolin-8-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEDETFZSIPJEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353698 |

Source

|

| Record name | Benzenesulfonamide, 4-amino-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-quinolin-8-ylbenzenesulfonamide | |

CAS RN |

33757-63-0 |

Source

|

| Record name | Benzenesulfonamide, 4-amino-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)